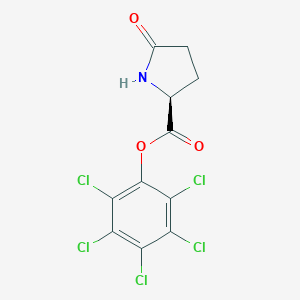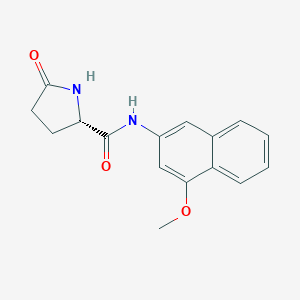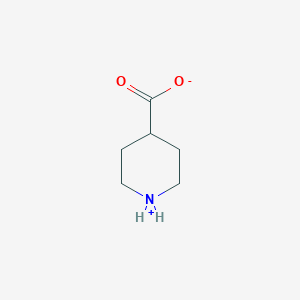
H-Gln(Trt)-OH
Vue d'ensemble
Description
H-Gln(Trt)-OH, also known as N-acetyl-L-glutamine, is a synthetic form of the naturally occurring amino acid L-glutamine. It is a derivative of glutamic acid, and is a key component of many biochemical processes. H-Gln(Trt)-OH is used in scientific research to study the biochemical and physiological effects of glutamine, as well as its potential applications in medical research.
Applications De Recherche Scientifique
Protein Crystal Structure Analysis : H-Gln(Trt)-OH, as part of glutamine, plays a critical role in protein crystal structure analysis. In a study by Word et al. (1999), small-probe contact dot surface analysis with explicit hydrogen atoms was used to determine orientations of asparagine and glutamine side-chains in high-quality protein crystal structures.
Aminoacyl-tRNA Synthetase Function : Research by Gruic‐Sovulj et al. (2005) showed that Glutaminyl-tRNA synthetase, which uses glutamine in its processes, is crucial for synthesizing activated aminoacyl adenylate in tRNA, highlighting the importance of glutamine in protein synthesis.
Biological Activity in Uremic Fluid : In a study by Abiko et al. (1979), a Trp-containing pentapeptide, including glutamine, was isolated from uremic fluid, showing the relevance of glutamine-containing peptides in biological systems.
Peptide Synthesis Modification : Mochizuki et al. (2014) demonstrated that tritylation using trityl alcohol (Trt-OH) is an effective procedure for S-protection of cysteine in unprotected peptides, suggesting the utility of H-Gln(Trt)-OH in peptide modification processes (Mochizuki et al., 2014).
Protective Effects in Biological Systems : Glutamine shows protective effects against oxidative stress, as found by Li et al. (2013) in their study on carp erythrocytes.
Crystallization in Biochemistry : The work of Perona et al. (1988) on overproduction and purification of Escherichia coli tRNA(Gln) illustrates the significance of glutamine in crystallization processes related to tRNA synthetase complexes.
Posttranslational Processing : Fischer and Spiess (1987) found that extracts from bovine pituitary could convert glutaminyl peptides to pyroglutamyl peptides, indicating a role for glutamine in posttranslational modifications (Fischer & Spiess, 1987).
Immunology and Disease Studies : Hashim (1981) explored the use of modified peptides, including glutamine, in inducing suppressor T lymphocytes, offering insights into autoimmune diseases like experimental allergic encephalomyelitis (Hashim, 1981).
Mécanisme D'action
Target of Action
H-Gln(Trt)-OH, also known as H-Glutamine(Trityl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides where a glutamine residue is needed. The role of this compound is to provide a protected glutamine residue during the synthesis process .
Mode of Action
H-Gln(Trt)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain, and its protective group (Trt) prevents unwanted side reactions. The protective group is later removed, or deprotected, to reveal the glutamine residue .
Biochemical Pathways
The biochemical pathway primarily affected by H-Gln(Trt)-OH is peptide synthesis . The addition of H-Gln(Trt)-OH to the peptide chain allows for the incorporation of a glutamine residue at the desired position. The downstream effects include the successful synthesis of peptides with specific amino acid sequences .
Result of Action
The result of H-Gln(Trt)-OH’s action is the successful incorporation of a glutamine residue into a peptide chain . This allows for the synthesis of peptides with specific sequences, which can be used in various biological and medical applications .
Action Environment
The action of H-Gln(Trt)-OH is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the synthesis process . The compound is typically stored at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428606 | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln(Trt)-OH | |
CAS RN |
102747-84-2 | |
| Record name | N-(Triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine, N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



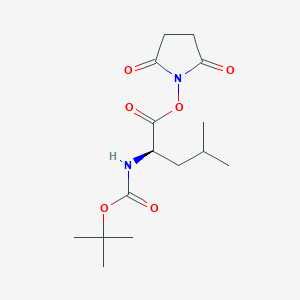
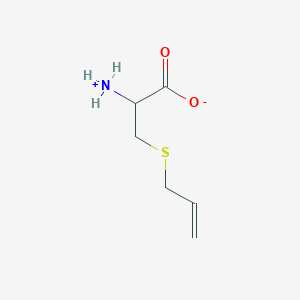


![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)


